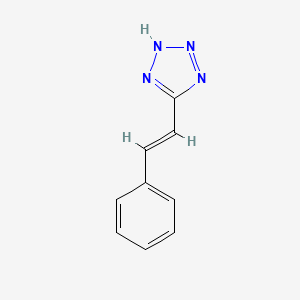

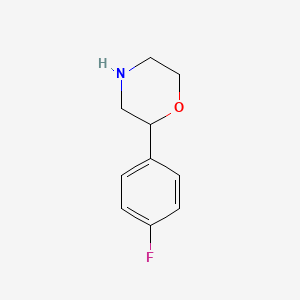

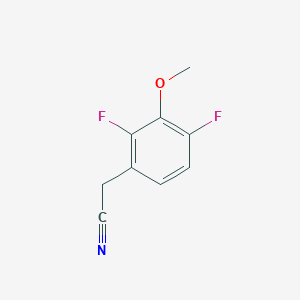

![molecular formula C13H11NO4 B1308891 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid CAS No. 878426-41-6](/img/structure/B1308891.png)

3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid is a derivative of benzoic acid, which is a part of the furan compounds family. Furan compounds are known for their diverse applications in pharmaceuticals and materials science due to their unique chemical properties. The presence of the furan ring in the structure of this compound suggests potential for interesting chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. A base-mediated strategy for synthesizing trisubstituted furans involves domino coupling/annulations between α-oxo ketene dithioacetals and propargyl alcohols, which could potentially be adapted for the synthesis of 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid . Additionally, the synthesis of related compounds, such as 4-((furan-2-ylmethyl)amino)benzoic acid, involves a two-step reaction, which may provide insights into the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of furan derivatives can be elucidated using various spectroscopic techniques, including FTIR, NMR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction provides detailed crystallographic and conformational analyses, which can be compared with molecular structures optimized by density functional theory (DFT) . These methods would be essential in confirming the structure of 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid.

Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions due to the reactivity of the furan ring. The O-alkylation of hydroxy-thiophene-carbonitriles with α-bromocarbonyl compounds, followed by Thorpe-Ziegler cyclization, is an example of the type of reactions that furan derivatives can participate in . Understanding these reactions is crucial for the functionalization and further derivatization of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be investigated through DFT, which provides information on the molecular electrostatic potential and frontier molecular orbitals . These properties are important for predicting the reactivity and stability of the compound. Additionally, the cytotoxic potential of related benzo[b]furan carboxylic acid derivatives has been evaluated, indicating the biological relevance of these compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

- Diels–Alder and Dehydration Reactions : A study explored the synthesis of benzoic acid starting from furan, derived from hemicellulose, using Diels–Alder and dehydration reactions. This process involves minimal side reactions and yields high-turnover frequencies with Lewis acidic zeolite catalysts, highlighting a sustainable route to valuable aromatic compounds from biomass-derived furan (Mahmoud et al., 2015).

- Synthesis of Aromatic Compounds : Another study describes the synthesis of 3-amino-thieno[2,3-b]furans and 3-amino-thieno[3,2-b]furans, showcasing the chemical versatility and potential applications of furan derivatives in creating complex aromatic molecules (Gewald & Bellmann, 1983).

Antioxidant Activity

- Antioxidant Derivatives : Research on the antioxidant activity of furan derivatives, including some benzoic acid compounds, has shown that certain configurations can effectively scavenge superoxide anions. This suggests potential applications in the development of antioxidant agents (Point et al., 1998).

Intramolecular Reactions

- Benzynes to Furans : A study on the intramolecular Diels-Alder additions of benzynes to furans indicates the potential for creating complex organic structures, further expanding the utility of furan derivatives in organic synthesis (Best & Wege, 1986).

Novel Synthesis Pathways

- Construction of Furan Carboxylic Acids : Novel Pd(II)-mediated cascade carboxylative annulation has been developed to construct benzo[b]furan-3-carboxylic acids, demonstrating an innovative approach to synthesizing furan-based carboxylic acids (Liao et al., 2005).

properties

IUPAC Name |

3-(furan-2-carbonylamino)-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-9(13(16)17)4-2-5-10(8)14-12(15)11-6-3-7-18-11/h2-7H,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGXXSKNYDABQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424204 |

Source

|

| Record name | 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid | |

CAS RN |

878426-41-6 |

Source

|

| Record name | 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

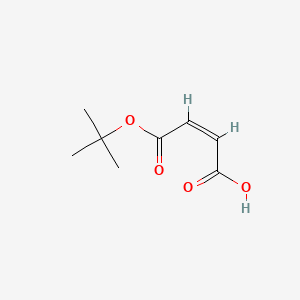

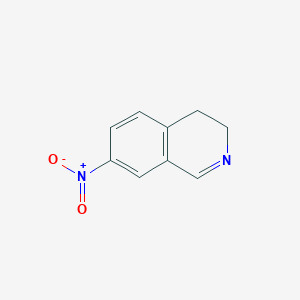

![4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B1308833.png)

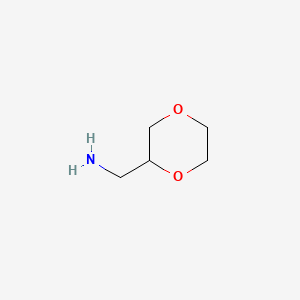

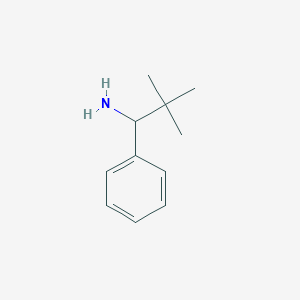

![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-propen-1-one](/img/structure/B1308838.png)

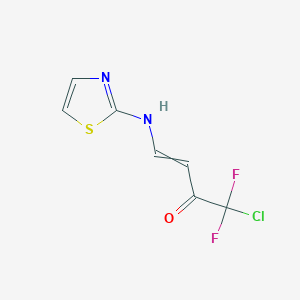

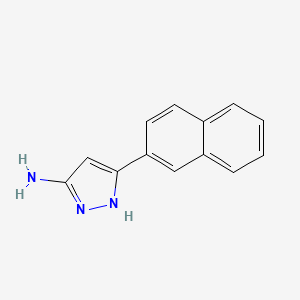

![7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1308851.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol](/img/structure/B1308857.png)